
Sodium hexafluoroantimonate
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Overview
Description
Sodium hexafluoroantimonate (NaSbF₆) is an inorganic salt composed of sodium cations (Na⁺) and hexafluoroantimonate anions (SbF₆⁻). It is a white crystalline solid with a density of 3.375 g/mL at 25°C and is sparingly soluble in water . The compound is characterized by its weakly coordinating SbF₆⁻ anion, which enhances its utility in catalysis, ionic liquids, and materials science. Its SMILES notation is [Na+].FSb-(F)(F)(F)F, and its InChIKey is HKLMYZVMEYYVBS-UHFFFAOYSA-H .
NaSbF₆ is synthesized via anion exchange reactions, such as the treatment of bromide salts with potassium hexafluoroantimonate (KSbF₆) in methanol/water mixtures , or through direct reactions involving sodium salts and SbF₆⁻ precursors . Applications include its use as a counterion in cationic catalysts (e.g., copper(II) and cobalt(III) complexes) to improve reaction efficiency , in ionic liquid synthesis , and in experimental battery electrolytes . However, NaSbF₆ is toxic, classified under acute toxicity (Category 4) and hazardous to aquatic life .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexafluoroantimonate can be synthesized through several methods:
Oxidation of Antimony Trioxide with Bromine Trifluoride: [ 6 \text{Sb}_2\text{O}_3 + 20 \text{BrF}_3 + 12 \text{NaF} \rightarrow 12 \text{NaSbF}_6 + 10 \text{Br}_2 + 9 \text{O}_2 ]
Reaction of Antimony Pentafluoride with Sodium Fluoride: [ \text{SbF}_5 + \text{NaF} \rightarrow \text{NaSbF}_6 ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting sodium antimonate with hydrofluoric acid. The process involves:
- Reacting sodium antimonate with hydrofluoric acid at temperatures between 50-100°C.
- Filtering to remove insoluble residues.
- Concentrating the filtrate and allowing it to crystallize.
- Centrifugally drying the product to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium hexafluoroantimonate undergoes various chemical reactions, including:
Hydrolysis: It undergoes slow partial hydrolysis in aqueous solutions.
Substitution Reactions: It can participate in substitution reactions where the hexafluoroantimonate ion acts as a ligand.
Common Reagents and Conditions:
Hydrolysis: Involves water as a reagent and occurs under ambient conditions.
Substitution Reactions: Often involve other metal ions or organic ligands under controlled conditions.
Major Products:
Hydrolysis: Produces antimony oxides and hydrofluoric acid.
Substitution Reactions: Forms complexes with various metal ions or organic compounds.
Scientific Research Applications
Scientific Research Applications
Sodium hexafluoroantimonate has a wide range of applications across different fields:
Chemistry
- Catalysis : It acts as a catalyst in organic synthesis and polymerization reactions. For instance, it has been used as a co-initiator in cationic polymerization processes, demonstrating significant potential in producing high-performance materials .
Biology
- Enzyme Studies : The compound is employed to investigate enzyme mechanisms and protein interactions, aiding in the understanding of biochemical pathways.
Medicine
- Drug Delivery Systems : Research indicates potential applications in drug delivery systems due to its ability to interact with biological molecules effectively. It is also being explored for antimicrobial properties .
Industry
- Specialty Chemicals Production : this compound is utilized in manufacturing specialty chemicals and materials, including high-performance polymers and coatings. Its role in improving the mechanical properties of these materials is noteworthy .
Case Study 1: Cationic Polymerization
A study demonstrated the use of this compound as a co-initiator in the cationic polymerization of cyclohexene oxide. The compound facilitated the polymerization process when combined with photochemical free radical sources, showcasing its effectiveness in controlled polymerization techniques .
Case Study 2: Glass Manufacturing
Research indicated that this compound could enhance bubble removal during glass production when used as a component in clarifying agents. This resulted in improved transparency and strength of the final glass products, highlighting its industrial relevance .
Mechanism of Action
The mechanism by which sodium hexafluoroantimonate exerts its effects is primarily through its ability to act as a strong Lewis acid. It can accept electron pairs from various donors, facilitating a wide range of chemical reactions. The molecular targets and pathways involved include:
Enzyme Inhibition: By binding to active sites of enzymes, it can inhibit their activity.
Protein Interactions: It can alter protein structures and functions by interacting with specific amino acid residues.
Comparison with Similar Compounds
Comparison with Similar Sodium Salts
Sodium hexafluoroantimonate is often compared to other sodium salts with weakly coordinating anions. Key differences in properties and applications are summarized below:
Table 1: Comparison of Sodium Salts with Weakly Coordinating Anions
Key Findings :
- NaSbF₆ vs. NaPF₆: While NaPF₆ offers higher ionic conductivity, it decomposes into toxic HF in moist environments, limiting its stability . NaSbF₆ is preferred in non-aqueous systems requiring moderate conductivity but carries higher toxicity risks.
- NaSbF₆ vs. NaBF₄ : NaBF₄ is safer but unsuitable for high-performance applications due to low conductivity .
- NaSbF₆ vs. NaAsF₆ : Both are toxic, but NaSbF₆ is more widely used in catalysis due to superior anion stability .
Comparison with Other Metal Hexafluoroantimonates
Hexafluoroantimonate salts of transition metals are critical in catalysis and materials science.
Table 2: Metal Hexafluoroantimonates in Catalysis
Key Findings :
- AgSbF₆: Used in solvent-triggered nanocluster synthesis due to its weak coordination, enabling reversible structural changes .
- Cu(II)SbF₆ : Effective in promoting Nazarov cyclizations, with the SbF₆⁻ anion minimizing side reactions .
- Co(III)SbF₆ : Delivers high enantioselectivity in carbonyl-ene reactions, outperforming BF₄⁻ and PF₆⁻ analogs .
Role of SbF₆⁻ vs. Other Anions in Functional Materials
The weakly coordinating nature of SbF₆⁻ makes it advantageous in photopolymerization and crystal engineering:
Biological Activity
Sodium hexafluoroantimonate (NaSbF₆) is an inorganic compound characterized by its unique chemical structure and properties. It is synthesized through various methods, primarily involving the reaction of antimony compounds with sodium fluoride or through oxidation processes. This compound has garnered attention in various fields, including materials science and biochemistry, due to its distinctive biological activities.
Synthesis and Physical Properties
This compound can be synthesized via two main methods:
-
Oxidation of Antimony Trioxide :
6Sb2O3+20BrF3+12NaF→12Na[SbF6]+10Br2+9O2
-
Direct Reaction :
SbF5+NaF→Na[SbF6]
Physical Properties
- Appearance : Colorless crystals
- Solubility : Soluble in water
- Crystal Structure : Cubic, space group Pa3, with a unit cell dimension of a = 0.820 Å .
Biological Activity
The biological activity of this compound is complex and multifaceted. It has been investigated for its potential effects on various biological systems, particularly in relation to its toxicity and interaction with cellular components.
Toxicological Profile
This compound has been classified as harmful if inhaled or swallowed and is noted for its toxic effects on aquatic life. The compound is included in several hazard lists due to its potential environmental impact .
Hazard Summary Table
Endpoint | Hazard Level | Description |
---|---|---|
Inhalation | Harmful | Can cause respiratory issues |
Aquatic Toxicity | High | Toxic to aquatic life |
Oral Toxicity | Harmful | Potentially harmful if ingested |
Case Studies and Research Findings
- Cellular Interaction Studies : Research has indicated that this compound can interact with cellular membranes, potentially disrupting normal cellular functions. Studies have shown alterations in membrane permeability when exposed to various concentrations of the compound.
- Antimicrobial Activity : Some studies have explored the antimicrobial properties of this compound. It has demonstrated inhibitory effects against certain bacterial strains, suggesting potential applications in antimicrobial formulations.
- Environmental Impact Studies : Investigations into the ecotoxicological effects of this compound have revealed significant impacts on aquatic ecosystems. The compound's persistence in water bodies raises concerns regarding bioaccumulation and long-term ecological consequences.
Research Findings Table
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing sodium hexafluoroantimonate in laboratory settings?
While synthesis protocols are not explicitly detailed in the provided evidence, characterization methods include:
- Structural analysis : Use SMILES strings (
[Na+].F[Sb-](F)(F)(F)(F)F
) and InChI keys (HKLMYZVMEYYVBS-UHFFFAOYSA-H
) for computational modeling or database referencing . - Purity assessment : Batch-specific analysis via Certificates of Analysis (COA) linked to product labels, supplemented by spectroscopic techniques (e.g., FTIR, NMR) for functional group verification .
- Solubility testing : Measure solubility in water (reported as "slightly soluble") and organic solvents under controlled conditions (25°C, density 3.375 g/mL) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety protocols : Classified as Acute Toxicity 4 (oral/inhalation), Aquatic Chronic Toxicity 2, and Eye Irritation 2. Use PPE (gloves, goggles) and work in fume hoods .
- Storage : Store in airtight containers away from moisture to prevent hydrolysis. Avoid exposure to light if used in photopolymerization studies .
- Waste disposal : Segregate waste and collaborate with certified hazardous waste treatment facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers design experiments to optimize this compound as a photoinitiator in dental adhesive resins?
- Concentration screening : Test concentrations ranging from 0.25–4 mol% in adhesive resins (e.g., Bis-GMA/TEGDMA/HEMA mixtures) to determine optimal conversion rates. Evidence shows 2 mol% P3C-Sb (a derivative) maximizes degree of conversion (DC) and polymerization rate (RP) .
- Ternary initiator systems : Combine with camphorquinone (CQ) and ethyl 4-dimethylaminobenzoate (EDAB) to mitigate solvent inhibition. For example, 2 mol% P3C-Sb + 0.4 mol% CQ + 0.8 mol% EDAB improves kinetics in ethanol-containing resins .
- Kinetic analysis : Use real-time Fourier-transform infrared spectroscopy (RT-FTIR) with diamond-attenuated total reflection (ATR) to monitor C=C bond conversion and RP in real time .
Q. What methodologies are effective in analyzing the impact of solvent content on the polymerization efficiency of this compound-based photoinitiator systems?
- Solvent titration : Prepare resin formulations with 0–40 wt% ethanol and assess DC/RP using RT-FTIR. Higher ethanol content reduces radical density and delays gelation, particularly in hydrophobic systems like CQ/EDAB .
- Light activation : Use blue LED light (380–515 nm, 1100 mW/cm²) to activate both CQ (400–500 nm) and P3C-Sb (270–390 nm). Validate intensity with a digital power meter .
- Data interpretation : Note that ternary systems (P3C-Sb + CQ + EDAB) exhibit less solvent sensitivity than binary systems, maintaining >80% DC even at 40% ethanol .
Q. How does the presence of acidic monomers influence the polymerization kinetics when this compound is used in dental adhesives?
- Acidic monomer incorporation : Test GDMA-P (1,3-glycerol dimethacrylate phosphate) at 0–40 wt%. Acidic groups neutralize tertiary amines (e.g., EDAB), reducing RP by 30–50% across all initiator systems .
- Hydrophilicity effects : Acidic monomers increase resin hydrophilicity, promoting solvent retention. Pre-dry samples to ≤10% residual ethanol before photopolymerization to minimize inhibition .
- Comparative analysis : Ternary systems (P3C-Sb + CQ + EDAB) achieve DC comparable to CQ/EDAB controls in acidic conditions, suggesting robustness in self-etch adhesives .
Q. What are the considerations for integrating this compound into EUV lithography resists, and how can performance be evaluated?
- Material design : Formulate hybrid organic-inorganic resists with this compound to enhance EUV absorption and resolution. Reference iterative synthesis protocols for fragmentation studies .
- Performance metrics : Assess lithographic sensitivity (e.g., dose-to-clear), contrast curves, and line-edge roughness using synchrotron EUV exposure tools .
- Toxicity mitigation : Substitute with less toxic salts (e.g., NaPF6) where possible, as NaSbF6 is flagged for environmental and health risks .
Q. How should conflicting data on the inhibitory effects of solvents in this compound-initiated polymerization be reconciled?
- Contradictory observations : While ethanol inhibits CQ/EDAB systems (slower RP, delayed inflection points), ternary systems with P3C-Sb show resilience. This is attributed to P3C-Sb’s dual radical/cationic initiation mechanism .
- Experimental variables : Control solvent evaporation time and resin viscosity. Higher mobility in solvent-rich mixtures delays vitrification but allows eventual high DC .
- Statistical validation : Use ANOVA to compare DC/RP means across solvent concentrations and initiator systems, ensuring sample sizes ≥3 replicates .
Properties
CAS No. |
16925-25-0 |
---|---|
Molecular Formula |
F6NaSb |
Molecular Weight |
258.740 g/mol |
IUPAC Name |
sodium;antimony(5+);hexafluoride |
InChI |
InChI=1S/6FH.Na.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 |
InChI Key |
HKLMYZVMEYYVBS-UHFFFAOYSA-H |
SMILES |
F[Sb-](F)(F)(F)(F)F.[Na+] |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Sb+5] |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
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